molecular formula C7H9NOS B3019984 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole CAS No. 2166739-22-4

4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole

Cat. No. B3019984
CAS RN: 2166739-22-4
M. Wt: 155.22
InChI Key: YMFHQXHKMRZWEL-UHFFFAOYSA-N
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Description

4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It is a thiazole derivative that possesses a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Aminomethylation Reactions

4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole: has been utilized in enantioselective aminomethylation reactions. Specifically, a three-component enantioselective catalytic aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline was achieved in an aqueous medium using pseudoephedrine as a chiral catalyst. This reaction led to the formation of optically pure amino keto ethers of the aromatic series in high yields. These compounds have potential applications in pharmaceutical synthesis and natural product preparation .

C–C Bond Formation

The described reaction involving 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole can also be employed for forming new C–C bonds. This capability is valuable in organic synthesis, where the introduction of aminoalkyl substituents into molecules with labile hydrogen atoms is essential .

Biological Activity Enhancement

Organic compounds bearing an allyl group, such as 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole , exhibit diverse pharmacological activities. By introducing alkylamino groups and forming chiral nitrogen-containing fragments, the biological activity of these compounds can be enhanced. Such modifications are of interest in drug development and medicinal chemistry .

Regioselectivity and Diastereoisomeric Purity

The reaction involving 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole was regioselective, leading to the formation of anti/syn-isomeric amino keto ethers.

Mechanism of Action

Target of Action

It’s known that thiazole derivatives have a broad spectrum of pharmacological activity .

Mode of Action

It has been involved in a three-component enantioselective catalytic aminomethylation reaction . This reaction was performed in an aqueous medium with pseudoephedrine as a chiral catalyst, resulting in optically pure amino keto ethers of the aromatic series .

Biochemical Pathways

The compound has been implicated in the Mannich reaction, a crucial carbon-carbon bond-forming reaction in organic synthesis . This reaction is widely used for the preparation of pharmaceuticals and natural products . The Mannich reaction provides a convenient method for the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom .

Pharmacokinetics

The compound’s solubility in water, which can influence its bioavailability, has been utilized in the aforementioned aminomethylation reaction .

Result of Action

The result of the action of 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole is the formation of anti/syn products, optically pure amino keto ethers of the aromatic series, in high yields . These products were confirmed by 1H and 13C NMR and mass spectra .

Action Environment

The action of 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole can be influenced by environmental factors such as the reaction medium. For instance, the aminomethylation reaction was performed in an aqueous medium, which is a useful solvent for organic synthesis due to its safety and low cost .

properties

IUPAC Name

4-methyl-2-prop-2-enoxy-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-3-4-9-7-8-6(2)5-10-7/h3,5H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFHQXHKMRZWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole

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